molecular formula C12H25P B14352757 tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane CAS No. 90600-99-0

tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane

Cat. No.: B14352757
CAS No.: 90600-99-0
M. Wt: 200.30 g/mol
InChI Key: MTPLPYDRLPKQGR-UHFFFAOYSA-N
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Description

tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) group attached to a tert-butyl group and two methylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane typically involves the reaction of tert-butylphosphine with appropriate alkylating agents. One common method is the reaction of tert-butylphosphine with 2-methylprop-1-en-1-yl chloride and 2-methylpropyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.

    Addition: The compound can undergo addition reactions with electrophiles, such as halogens or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

    Addition: Electrophiles such as bromine (Br₂) or hydrochloric acid (HCl) are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Alkylated or acylated phosphane derivatives.

    Addition: Halogenated or protonated phosphane compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique steric and electronic properties make it suitable for stabilizing transition metal complexes and enhancing catalytic activity in various reactions, such as hydrogenation and cross-coupling.

Biology and Medicine

In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive phosphine derivatives. These derivatives may exhibit potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable complexes with metals makes it valuable in processes such as polymerization and material synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane involves its interaction with molecular targets through its phosphane group. The phosphane group can coordinate with metal centers, forming stable complexes that facilitate various chemical transformations. The compound’s steric and electronic properties influence its reactivity and selectivity in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(2-methylprop-2-en-1-yl)phosphane
  • tert-Butyl(2-methylpropyl)phosphane
  • tert-Butyl(2-methylprop-1-en-1-yl)phosphane

Uniqueness

tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane is unique due to the presence of both 2-methylprop-1-en-1-yl and 2-methylpropyl groups attached to the phosphane. This combination of substituents imparts distinct steric and electronic properties, making it a versatile ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with a wide range of metals further enhances its utility in various applications.

Properties

CAS No.

90600-99-0

Molecular Formula

C12H25P

Molecular Weight

200.30 g/mol

IUPAC Name

tert-butyl-(2-methylprop-1-enyl)-(2-methylpropyl)phosphane

InChI

InChI=1S/C12H25P/c1-10(2)8-13(9-11(3)4)12(5,6)7/h8,11H,9H2,1-7H3

InChI Key

MTPLPYDRLPKQGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CP(C=C(C)C)C(C)(C)C

Origin of Product

United States

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